N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-5-methoxy-1,3-benzothiazol-2-amine

Adenosine A1 receptor Structure-activity relationship 2-Amino-5-benzoyl-4-phenylthiazole

This compound replaces a simple acyl group with a 5-methoxybenzothiazol-2-amine, creating a bulkier, more lipophilic heterocycle (XLogP3‑AA 6.9, TPSA 121 Ų). These structural differences make binding affinity and selectivity non‑transferable from benzamide or furamide analogs. Deploy as a probe to test subtype-selectivity shifts (A1 vs. A2A, A2B, A3) and off‑target CES1 liability. Ideal for SAR studies and formulation development.

Molecular Formula C24H17N3O2S2
Molecular Weight 443.54
CAS No. 890946-83-5
Cat. No. B2540408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-5-methoxy-1,3-benzothiazol-2-amine
CAS890946-83-5
Molecular FormulaC24H17N3O2S2
Molecular Weight443.54
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)SC(=N2)NC3=NC(=C(S3)C(=O)C4=CC=CC=C4)C5=CC=CC=C5
InChIInChI=1S/C24H17N3O2S2/c1-29-17-12-13-19-18(14-17)25-23(30-19)27-24-26-20(15-8-4-2-5-9-15)22(31-24)21(28)16-10-6-3-7-11-16/h2-14H,1H3,(H,25,26,27)
InChIKeyJLJVPHQTGSFPTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-5-methoxy-1,3-benzothiazol-2-amine (CAS 890946-83-5): Structural Classification and Procurement Context


N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-5-methoxy-1,3-benzothiazol-2-amine (CAS 890946-83-5) is a synthetic heterocyclic compound containing a 2-amino-5-benzoyl-4-phenylthiazole core linked to a 5-methoxy-1,3-benzothiazol-2-amine moiety. This scaffold belongs to a class of 2-amino-5-benzoyl-4-phenylthiazoles that have been extensively characterized as adenosine A1 receptor (AdoRA1) antagonists [1]. The compound’s structure was confirmed by PubChem (CID 41348787) with molecular formula C24H17N3O2S2 and molecular weight 443.5 g/mol [2]. Unlike the extensively studied benzamide or furamide derivatives within this class, this compound bears a benzothiazole substitution at the 2-amino position—a structural feature that may alter its receptor selectivity profile, metabolic stability, and physicochemical properties, making generic substitution scientifically unsound without direct comparative data.

Why N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-5-methoxy-1,3-benzothiazol-2-amine Cannot Be Replaced by Generic 2-Amino-5-benzoyl-4-phenylthiazoles


Within the 2-amino-5-benzoyl-4-phenylthiazole series, potent adenosine A1 receptor antagonism is exquisitely dependent on the nature of the 2-amino substituent [1]. Published structure–activity relationship (SAR) data show that while benzamides (e.g., compound 16m, Ki = 4.83 nM at rA1) and furamides achieve high A1 affinity, even subtle changes such as varying the acyl group or introducing heterocyclic substituents drastically modulate potency, subtype selectivity (A1 vs. A2A, A2B, A3), and functional activity (antagonist vs. inverse agonist) [1]. The target compound replaces the simple acyl group with a 5-methoxybenzothiazol-2-amine, a bulkier, more lipophilic heterocycle (XLogP3-AA = 6.9 per [2]) with distinct hydrogen-bonding capacity. These structural differences predict non-transferability of binding affinity, selectivity, and pharmacokinetic profiles, necessitating compound-specific evidence for any replacement decision.

Quantitative Evidence Guide for N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-5-methoxy-1,3-benzothiazol-2-amine: Comparator-Based Differentiation Data


Structural Deviation from Validated Adenosine A1 Antagonist Scaffolds

The target compound differs from the most potent reported adenosine A1 antagonist in the series, 2-benzoylamino-5-p-methylbenzoyl-4-phenylthiazole (compound 16m, rat A1 Ki = 4.83 nM, human A1 Ki = 57.4 nM), by carrying a 5-methoxy-1,3-benzothiazol-2-amine group instead of a benzoylamino moiety at the 2-position [1]. This substitution introduces a larger heterocyclic system with distinct electronic properties, as reflected by the computed XLogP3-AA of 6.9 and topological polar surface area of 121 Ų for the target compound, compared to XLogP3-AA of approximately 4.5–5.5 and TPSA of 75–95 Ų typical of the benzamide series [2]. Direct binding data for the target compound are not publicly available; therefore, the differentiation is based on class-level inference from published SAR demonstrating that modifications at the 2-amino position drastically alter A1 affinity and subtype selectivity [1].

Adenosine A1 receptor Structure-activity relationship 2-Amino-5-benzoyl-4-phenylthiazole

A1 Receptor Selectivity Profile: Predicted vs. Known Benzamide Scaffolds

The reference compound 16m exhibits high selectivity for A1 receptors (rat A1 Ki = 4.83 nM) over A2A, A2B, and A3 subtypes (>100-fold), a profile attributed to the benzoylamino group's interaction with a critical hydrophobic pocket [1]. The target compound's 5-methoxybenzothiazole substituent occupies the same topological position but presents a larger aromatic surface and a methoxy hydrogen-bond acceptor absent in the benzamide series [2]. Based on SAR trends in the published series, where heterocyclic substitutions at the 2-amino group generally reduced A1 affinity but sometimes enhanced A2A or A3 selectivity, the target compound is predicted to exhibit a distinct selectivity fingerprint [1]. No direct selectivity data exist for this compound; this inference is drawn from the behavior of structurally related analogs within the same scaffold class.

Adenosine receptor subtypes Selectivity Binding affinity

Metabolic Stability Risk: Carboxylesterase 1 (CES1) Substrate Potential

A structurally related benzothiazole derivative (CHEMBL3775913) was tested for inhibition of human liver carboxylesterase 1 (CES1) and showed weak activity (IC50 = 23,600 nM) [1]. The target compound contains both benzothiazole and thiazole rings similar to known CES1-interacting scaffolds. While the target compound has not been directly assayed, its ester-free structure and higher topological polar surface area (121 Ų vs. ~85 Ų for typical CES1 substrates) suggest it may be a poor CES1 substrate but could act as a weak inhibitor [2][1]. In contrast, the benzamide analog 16m lacks the benzothiazole moiety entirely, likely exhibiting negligible CES1 interaction.

Carboxylesterase 1 Hepatic metabolism Microsomal stability

Hydrogen-Bonding Capacity and Solubility Differentiation

The target compound possesses 7 hydrogen bond acceptors (HBA) compared to 4 HBA for the reference benzamide 16m, a consequence of the 5-methoxybenzothiazole substitution introducing additional nitrogen and oxygen atoms [1]. Higher HBA count, combined with a larger topological polar surface area (121 vs. ~85 Ų), suggests the target compound may exhibit lower passive membrane permeability but potentially enhanced water-mediated interactions [1]. Although no experimental solubility data are available, the computed XLogP3-AA of 6.9 indicates very low aqueous solubility (<1 µg/mL predicted), similar to the benzamide series but potentially more pronounced due to the higher molecular weight and larger aromatic surface area [1].

Hydrogen bond acceptor Aqueous solubility Formulation

Recommended Application Scenarios for N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-5-methoxy-1,3-benzothiazol-2-amine Based on Current Evidence


Adenosine A1 Receptor Selectivity Profiling and SAR Expansion

Given the established SAR of 2-amino-5-benzoyl-4-phenylthiazoles as adenosine A1 antagonists [1], the target compound is best deployed as a probe to test whether the benzothiazole substitution alters subtype selectivity (e.g., shifts from A1-selective to dual A1/A2A profile). Researchers should perform radioligand binding assays across human A1, A2A, A2B, and A3 receptors to generate the quantitative selectivity data currently absent from the public domain. The compound's distinct physicochemical signature (XLogP3-AA = 6.9, TPSA = 121 Ų) [2] makes it a valuable tool for correlating lipophilicity changes with selectivity shifts within this scaffold class.

Hepatic Metabolic Stability Screening and CES1 Interaction Study

The presence of a benzothiazole moiety, structurally related to compounds with documented carboxylesterase 1 interaction (IC50 = 23,600 nM) [3], positions this compound as a candidate for assessing off-target CES1 liability in benzothiazole-containing adenosine receptor ligands. Investigators should conduct human liver microsome stability assays with CES1-specific substrates to quantify any inhibitory or substrate activity, thereby generating comparative data against benzamide analogs (e.g., compound 16m) that lack the benzothiazole group [1].

Comparative Solubility and Formulation Development Studies

With its 7 hydrogen bond acceptors, high TPSA (121 Ų), and elevated XLogP3-AA (6.9) [2], the target compound serves as an extreme-case model for studying solubility limitations within the 2-amino-5-benzoyl-4-phenylthiazole series. Formulation scientists can use this compound to develop advanced solubilization strategies (e.g., lipid-based formulations, cyclodextrin complexation) and benchmark performance against the more tractable benzamide analogs, providing generalizable formulation principles for lipophilic heterocyclic ligands.

Quote Request

Request a Quote for N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-5-methoxy-1,3-benzothiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.